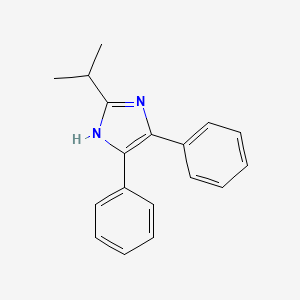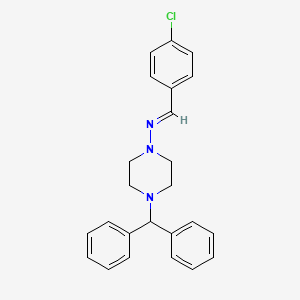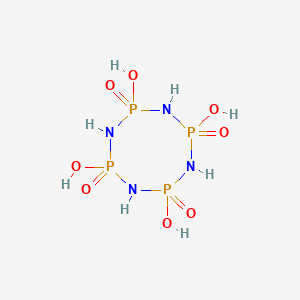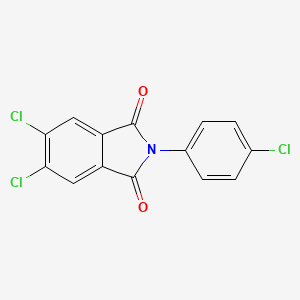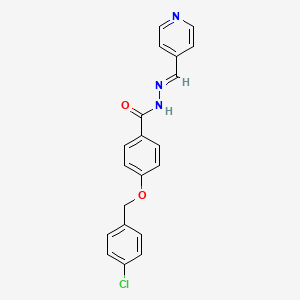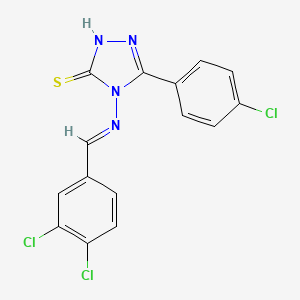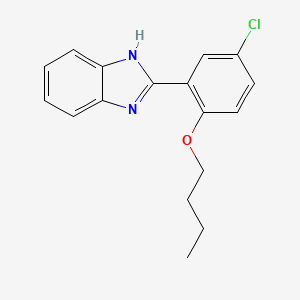
5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride is a synthetic organic compound It is characterized by the presence of a piperazine ring, a dimethoxyphenyl group, and an isopropylpentanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the piperazine derivative with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent.
Introduction of the Isopropylpentanenitrile Moiety: This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide and a cyanide source.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used as a probe to study biochemical pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in the development of diagnostic assays.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methyl-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
- 5-(4-Ethyl-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
Uniqueness
- Structural Features : The presence of the benzyl group on the piperazine ring and the specific substitution pattern on the phenyl ring make it unique.
- Reactivity : Its reactivity profile may differ due to the electronic and steric effects of the substituents.
- Applications : Unique applications in various fields due to its distinct chemical properties.
Propiedades
Número CAS |
145638-64-8 |
|---|---|
Fórmula molecular |
C27H36ClN3O3 |
Peso molecular |
486.0 g/mol |
Nombre IUPAC |
5-(4-benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H35N3O3.ClH/c1-21(2)27(20-28,23-11-12-24(32-3)25(19-23)33-4)13-8-14-29-15-17-30(18-16-29)26(31)22-9-6-5-7-10-22;/h5-7,9-12,19,21H,8,13-18H2,1-4H3;1H |
Clave InChI |
QIRDLKQSXIOTTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCCN1CCN(CC1)C(=O)C2=CC=CC=C2)(C#N)C3=CC(=C(C=C3)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


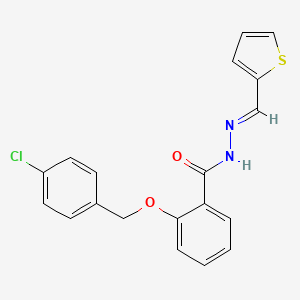
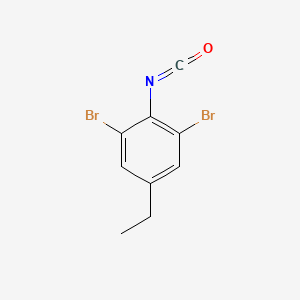
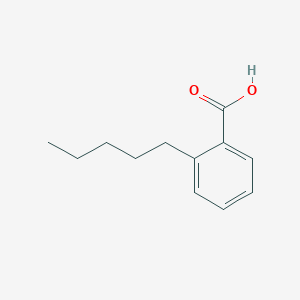
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
![Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081672.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
